molecular formula C76H114N20O22S B12653091 3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid CAS No. 96156-14-8

3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid

Cat. No.: B12653091
CAS No.: 96156-14-8
M. Wt: 1691.9 g/mol
InChI Key: KNCWKMJROBOSKM-UHFFFAOYSA-N
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Description

The compound “3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid” is a highly complex organic molecule. Compounds of this nature often have significant applications in fields such as medicinal chemistry, biochemistry, and materials science due to their intricate structures and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:

    Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.

    Protecting Group Strategies: Employing groups like Boc or Fmoc to protect reactive sites during intermediate steps.

    Purification Techniques: Utilizing chromatography methods to isolate and purify intermediates and the final product.

Industrial Production Methods

Industrial production of complex organic molecules often involves:

    Automated Peptide Synthesizers: For efficient and scalable synthesis.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control.

    Optimization of Reaction Conditions: To maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of reactions, including:

    Oxidation and Reduction: Modifying functional groups to alter the compound’s properties.

    Substitution Reactions: Replacing specific atoms or groups within the molecule.

    Hydrolysis: Breaking down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC or KMnO4.

    Reducing Agents: Like NaBH4 or LiAlH4.

    Catalysts: Including transition metals like Pd or Pt.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. They may include:

    Modified Peptides: With altered functional groups.

    Fragmented Molecules: Resulting from hydrolysis or cleavage reactions.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: As building blocks for more complex molecules.

    Catalysis: Serving as catalysts or catalyst precursors in various reactions.

Biology

    Enzyme Inhibition Studies: Investigating the compound’s ability to inhibit specific enzymes.

    Protein Interactions: Studying interactions with proteins and other biomolecules.

Medicine

    Drug Development: Exploring potential therapeutic applications.

    Diagnostic Tools: Developing assays and diagnostic reagents.

Industry

    Materials Science: Creating advanced materials with unique properties.

    Biotechnology: Utilizing the compound in biotechnological applications.

Mechanism of Action

The mechanism of action for such a compound would involve:

    Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.

    Pathways Involved: Biological pathways affected by the compound’s activity.

    Binding Affinity: The strength and specificity of the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Peptides and Peptidomimetics: Molecules with similar peptide-like structures.

    Small Molecule Inhibitors: Compounds with similar inhibitory effects on enzymes or proteins.

Uniqueness

    Structural Complexity: The unique arrangement of functional groups and atoms.

    Specificity: The compound’s ability to selectively interact with particular targets.

Properties

CAS No.

96156-14-8

Molecular Formula

C76H114N20O22S

Molecular Weight

1691.9 g/mol

IUPAC Name

3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid

InChI

InChI=1S/C76H114N20O22S/c1-38(2)30-48-64(104)85-50(33-56(78)100)66(106)91-59(41(6)98)73(113)94(11)35-57(101)118-42(7)60(74(114)95(12)53(68(108)86-48)26-27-55(77)99)92-67(107)52(36-119(115,116)117)89-63(103)47(24-18-28-81-75(79)80)84-65(105)49(32-44-34-82-46-23-17-16-22-45(44)46)87-71(111)61(76(8,9)10)93-70(110)58(39(3)4)90-69(109)54-25-19-29-96(54)72(112)51(31-43-20-14-13-15-21-43)88-62(102)40(5)83-37-97/h13-17,20-23,34,37-42,47-54,58-61,82,98H,18-19,24-33,35-36H2,1-12H3,(H2,77,99)(H2,78,100)(H,83,97)(H,84,105)(H,85,104)(H,86,108)(H,87,111)(H,88,102)(H,89,103)(H,90,109)(H,91,106)(H,92,107)(H,93,110)(H4,79,80,81)(H,115,116,117)

InChI Key

KNCWKMJROBOSKM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(CC(=O)O1)C)C(C)O)CC(=O)N)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O

Origin of Product

United States

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